Allyl D-Glucuronate
Overview
Description
Synthesis Analysis
The synthesis of Allyl D-Glucuronate involves several key steps, beginning with the selective protection of primary alcohol in glucose, followed by acetylation, oxidation, and reaction with allyl bromide to produce the desired glucuronic acid derivative. A notable method describes synthesizing allyl-[13C6]-glucuronate from α-D-[13C6]-glucose in a process that includes selective alcohol protection, oxidation, and reaction with allyl bromide (Latli et al., 2011). Another approach involves using allyl 2,3,4-tri-(O-allyloxycarbonyl)-D-glucuronate mediated by 1-chloro-N,N,2-trimethyl-1-propenylamine to synthesize β-acyl glucuronides, showcasing the versatility in creating glucuronic acid derivatives (Nagao et al., 2016).
Molecular Structure Analysis
The molecular structure of Allyl D-Glucuronate is characterized by the presence of an allyl group attached to the glucuronic acid structure. This structural modification is essential for its reactivity and properties. Studies on the interaction between D-glucuronic acid and various metal ions provide insights into the structural aspects of glucuronate derivatives, indicating how the glucuronic moiety interacts with metals (Tajmir-Riahi, 1986).
Chemical Reactions and Properties
Allyl D-Glucuronate participates in various chemical reactions, including esterification and conjugate addition, due to the presence of the allyl group. For instance, the synthesis of β-acyl glucuronides showcases the chemical reactivity of allyl glucuronate derivatives through selective acylation and deprotection processes (Perrie et al., 2005). The Petasis Borono-Mannich reaction and allylation of carbonyl compounds further illustrate the diverse chemical reactions involving allyl glucuronate derivatives (Selander et al., 2007).
Scientific Research Applications
An efficient method for synthesizing 1β-acyl glucuronides, vital metabolites for many drugs, has been developed using selective 1β-acylation of allyl glucuronate. This method is effective for a wide range of carboxylic acids and is significant for drug safety assessment and new drug development (Perrie et al., 2005).
The chemical synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose has been achieved. This synthesis is important for creating labeled compounds for research and pharmaceutical applications (Latli et al., 2011).
The synthesis of 1β-O-acyl glucuronides via selective acylation of allyl or benzyl D-glucuronate has been reported. This method is useful for synthesizing acyl glucuronides, which are key metabolites for various drugs (Bowkett et al., 2007).
A practical synthesis method for β-acyl glucuronide using allyl 2,3,4-tri-(O-allyloxycarbonyl)-D-glucuronate has been described. This method is significant for producing these compounds in multigram quantities for research purposes (Nagao et al., 2016).
The synthesis and characterization of acyl glucuronide and hydroxy metabolites of diclofenac, a commonly used nonsteroidal anti-inflammatory drug, have been achieved using allyl glucuronate. This is crucial for understanding the drug's metabolism and potential adverse reactions (Kenny et al., 2004).
Allyl ester and allyl carbonates have been used as protecting groups in the synthesis of new paclitaxel (taxol) derivatives, demonstrating the versatility of allyl glucuronate in drug development (El Alaoui et al., 2006).
Lewis-acidic polyoxometalates were used as catalysts for the synthesis of glucuronic acid esters, an important process in creating bioactive molecules and drug metabolites (Bosco et al., 2010).
properties
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHSXHTCHCXAT-YTWDBIDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl D-Glucuronate |
Citations
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